3-(4-hydroxy-2-methylphenyl)-2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
3-(4-hydroxy-2-methylphenyl)-2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H16N2O2S2 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.06532010 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Compound Synthesis
This compound is part of a broader class of chemicals involved in the synthesis of heterocyclic compounds, which are crucial for the development of new pharmaceuticals and materials. The process often involves reactions with active methylenes to yield heterocycles like 4-hydroxy and 4-mercaptopyrimidine derivatives, indicating a versatile reactivity profile for constructing complex molecular architectures (Shibuya, 1984).
Pharmacological Potential
Several studies have explored the pharmacological potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. For example, pyrido[1,2-a]pyrimidin-4-one derivatives, which share a structural resemblance, have been identified as potent aldose reductase inhibitors with antioxidant activity, suggesting potential applications in managing complications related to diabetes (La Motta et al., 2007).
Anti-Inflammatory and Analgesic Properties
Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their analgesic and anti-inflammatory properties, showing significant activity in experimental models. This indicates their potential as leads for the development of new therapeutic agents (Alagarsamy et al., 2007).
Antitumor Activity
Novel thieno[3,2-d]pyrimidine derivatives have been synthesized and assessed for their antitumor activities against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Some compounds displayed potent anticancer activity, comparable to standard treatments like doxorubicin, highlighting their potential for cancer therapy development (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
3-(4-hydroxy-2-methylphenyl)-6-methyl-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c1-11-10-14(23)8-9-15(11)22-19(24)17-16(13-6-4-3-5-7-13)12(2)26-18(17)21-20(22)25/h3-10,23H,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPKSHUSWGSYRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N2C(=O)C3=C(NC2=S)SC(=C3C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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